molecular formula C21H24N4O4S2 B11574354 5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole

5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole

Cat. No.: B11574354
M. Wt: 460.6 g/mol
InChI Key: OHLMROWHSNMTIQ-UHFFFAOYSA-N
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Description

5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the ethoxy group, and the attachment of the sulfonyl-imidazolidinyl moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core or the sulfonyl-imidazolidinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride (NaH), and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the ethoxy group and the sulfonyl-imidazolidinyl moiety. These features contribute to its distinct chemical properties and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H24N4O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C21H24N4O4S2/c1-3-29-16-6-9-18-19(12-16)23-21(22-18)30-13-20(26)24-10-11-25(14-24)31(27,28)17-7-4-15(2)5-8-17/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,22,23)

InChI Key

OHLMROWHSNMTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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